molecular formula C18H18ClN5O2S B2755361 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide CAS No. 577698-55-6

2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide

Cat. No. B2755361
CAS RN: 577698-55-6
M. Wt: 403.89
InChI Key: JIVSSYDSIWLMSD-UHFFFAOYSA-N
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Description

2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C18H18ClN5O2S and its molecular weight is 403.89. The purity is usually 95%.
BenchChem offers high-quality 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicide Synthesis and Activity

  • Herbicide Synthesis: Radiosynthesis techniques have been developed for chloroacetanilide herbicides like acetochlor, which share structural similarities with the chemical , enabling studies on their metabolism and mode of action (Latli & Casida, 1995).
  • Herbicide Safeners: Dichloroacetamide safeners, closely related to the queried compound, are synthesized for enhancing the effectiveness of herbicides, thus providing a protective mechanism for crops against herbicide toxicity (Latli & Casida, 1995).

Antimicrobial Applications

  • Synthesis of Antimicrobial Agents: Compounds structurally related to 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide have been synthesized and demonstrated moderate antimicrobial activity against pathogenic bacterial strains (Sah et al., 2014).
  • Antimicrobial Derivatives: New triazole derivatives, sharing core structural elements with the queried compound, have been developed with significant antimicrobial properties (Bektaş et al., 2007).

Antitumor Activity

  • Evaluation in Antitumor Studies: Derivatives of benzothiazole, which include structural elements similar to the queried compound, have been synthesized and tested in vitro for potential antitumor activity, showing considerable effectiveness against certain cancer cell lines (Yurttaş et al., 2015).

Cholinesterase Inhibition

  • Cholinesterase Inhibitory Activity: N-aryl derivatives of 1,2,4-triazole, related to the compound , have been studied for their potential to inhibit cholinesterase, showing moderate to good activities, which can have implications in treatments for diseases like Alzheimer's (Riaz et al., 2020).

CNS Depressant Activity

  • CNS Depressant Properties: Schiff bases of related compounds have been synthesized and screened for CNS depressant activity, indicating potential applications in neurological disorders (Bhattacharjee et al., 2011).

properties

IUPAC Name

2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2S/c1-2-26-13-9-7-12(8-10-13)21-16(25)11-27-18-23-22-17(24(18)20)14-5-3-4-6-15(14)19/h3-10H,2,11,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVSSYDSIWLMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide

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